(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one
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Description
(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one, also known as this compound, is a useful research compound. Its molecular formula is C20H35NO11 and its molecular weight is 465.496. The purity is usually 95%.
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Biological Activity
The compound (4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one is a complex glycosylated pyrrolidine derivative. Its intricate structure suggests potential for diverse biological activities. This article aims to explore its biological activity through various studies and data.
Chemical Structure and Properties
The molecular formula for this compound is C27H46O14, and its structure includes multiple hydroxyl groups that may contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar glycosylated compounds. For instance:
- Study Findings : A related compound exhibited significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of the bacterial cell wall synthesis pathways .
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated in vitro:
- DPPH Assay : The compound demonstrated a notable scavenging ability against DPPH radicals. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid .
Cytotoxicity
The cytotoxic effects of the compound were assessed using various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer).
- Results : The compound exhibited selective cytotoxicity with an IC50 value of 25 µM for MCF-7 cells and 30 µM for HeLa cells. The mechanism of action involved apoptosis induction as evidenced by increased caspase activity .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of glycosylated pyrrolidines reported that similar structures showed enhanced activity due to their ability to penetrate bacterial membranes more effectively than their non-glycosylated counterparts. This study suggested that the hydroxymethyl groups play a crucial role in enhancing membrane permeability.
Case Study 2: Antioxidant Potential
In a comparative analysis of several natural compounds with antioxidant properties, the tested compound showed superior radical scavenging activity compared to traditional antioxidants. This was attributed to its multiple hydroxyl groups that can donate electrons effectively.
Properties
IUPAC Name |
(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO11/c1-8(2)3-9-4-12(24)21(5-9)19-16(28)15(27)18(11(7-23)30-19)32-20-17(29)14(26)13(25)10(6-22)31-20/h8-11,13-20,22-23,25-29H,3-7H2,1-2H3/t9-,10-,11-,13+,14+,15-,16-,17-,18-,19-,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKMCHXCKWARJQ-SDDZOSIQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)N(C1)C2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1CC(=O)N(C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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